molecular formula C15H20Cl2FN3 B2462204 1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride CAS No. 2060052-66-4

1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride

Cat. No.: B2462204
CAS No.: 2060052-66-4
M. Wt: 332.24
InChI Key: LLELHBLOBVEYQM-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group attached to a pyrazoloazepine ring system, which is further modified with dimethyl groups and dihydrochloride salts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride typically involves multiple steps, starting with the construction of the pyrazoloazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as amines and diketones. The fluorophenyl group is introduced through a substitution reaction, and the dimethyl groups are added via alkylation reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Large-scale reactors and purification systems are employed to handle the chemical reactions and isolate the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert certain functional groups within the compound.

  • Substitution: Substitution reactions are common, where different substituents replace existing groups on the pyrazoloazepine ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions often involve hydrogen gas and metal catalysts.

  • Substitution reactions typically use nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the pyrazoloazepine core, with modifications to the fluorophenyl group and the dimethyl groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-(2-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Fluorophenyl-containing compounds

  • Pyrazoloazepine analogs

Uniqueness: 1-(2-Fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

1-(2-fluorophenyl)-7,7-dimethyl-4,5,6,8-tetrahydropyrazolo[4,3-c]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3.2ClH/c1-15(2)7-14-11(8-17-10-15)9-18-19(14)13-6-4-3-5-12(13)16;;/h3-6,9,17H,7-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLELHBLOBVEYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CNC1)C=NN2C3=CC=CC=C3F)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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